1-(But-3-yn-1-yl)-4-fluorobenzene
Description
1-(But-3-yn-1-yl)-4-fluorobenzene (C₁₀H₉F, MW 148.18 g/mol) is a fluorinated aromatic compound featuring a para-substituted fluorine atom and a linear but-3-yn-1-yl group (CH₂C≡C-CH₂). The triple bond in the alkyne moiety introduces significant electronic and steric effects, making the compound valuable in synthetic chemistry, particularly for cycloaddition reactions and as a precursor in pharmaceutical intermediates .
Properties
IUPAC Name |
1-but-3-ynyl-4-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F/c1-2-3-4-9-5-7-10(11)8-6-9/h1,5-8H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXMKQWEDPXNIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70666617 | |
| Record name | 1-(But-3-yn-1-yl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222528-76-9 | |
| Record name | 1-(But-3-yn-1-yl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-yn-1-yl)-4-fluorobenzene typically involves the coupling of a 4-fluorobenzene derivative with a but-3-yn-1-yl group. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-fluoroiodobenzene with but-3-yn-1-yl in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(But-3-yn-1-yl)-4-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The but-3-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the but-3-yn-1-yl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
1-(But-3-yn-1-yl)-4-fluorobenzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(But-3-yn-1-yl)-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, receptor binding, or gene expression, depending on the specific context .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Biological Activity
1-(But-3-yn-1-yl)-4-fluorobenzene is an organic compound characterized by a benzene ring substituted with a fluorine atom and a but-3-yn-1-yl group. This unique structure imparts significant electronic and steric properties, enhancing its reactivity and potential biological activity. This article delves into the compound's biological activity, synthesizing findings from various studies and research.
Chemical Structure and Properties
The molecular formula of this compound is C_10H_9F, where the presence of the fluorine atom is crucial for its biological interactions. The alkyne functional group contributes to its reactivity, making it a valuable compound in synthetic and medicinal chemistry.
Key Properties:
- Fluorine Substitution: Enhances reactivity and biological activity.
- Alkyne Group: Provides potential for diverse chemical reactions.
Biological Activity
Research has indicated that this compound exhibits various biological activities, particularly in the fields of medicinal chemistry and drug discovery. Its potential therapeutic properties include:
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.
- Anti-inflammatory Properties: Investigations are underway to assess its efficacy in reducing inflammation.
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged based on existing research:
- Interaction with Biological Targets: The compound may interact with specific proteins or enzymes involved in cellular processes, potentially leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress within cells, contributing to its anticancer effects.
Case Study 1: Anticancer Activity
In a study published by the American Chemical Society, researchers explored the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential for development as an anticancer agent. The study highlighted the compound's ability to induce apoptosis through ROS-mediated pathways.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound. It was found to inhibit pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory diseases. Further animal studies are needed to confirm these findings and assess safety profiles.
Synthetic Approaches
The synthesis of this compound typically involves coupling reactions, with the Sonogashira coupling being a prominent method. This reaction combines a 4-fluorobenzene derivative with a but-3-yne group under palladium-catalyzed conditions.
Table 2: Synthesis Overview
| Method | Description |
|---|---|
| Sonogashira Coupling | Combines aryl halides with terminal alkynes |
| Conditions | Requires palladium catalyst and copper co-catalyst under inert atmosphere |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
